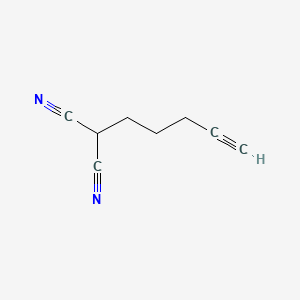
(Pent-4-yn-1-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pent-4-yn-1-yl)propanedinitrile is an organic compound characterized by the presence of a nitrile group and an alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yn-1-yl)propanedinitrile typically involves the reaction of pent-4-yn-1-ol with a suitable nitrile source. One common method involves the use of tosylate intermediates. For example, pent-4-yn-1-yl tosylate can be reacted with a nitrile compound in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like sodium iodide (NaI) in acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
(Pent-4-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or organolithium reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted alkynes or nitriles.
Aplicaciones Científicas De Investigación
(Pent-4-yn-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It can be used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (Pent-4-yn-1-yl)propanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds through the interaction of its π-electrons with suitable reactants .
Comparación Con Compuestos Similares
Similar Compounds
Pent-4-yn-1-ol: A related compound with a hydroxyl group instead of a nitrile group.
Pent-4-yn-1-ylbenzene: A compound with a benzene ring attached to the alkyne group.
1-Phenyl-4-penten-1-yne: A compound with a phenyl group and a pentenyl group attached to the alkyne.
Uniqueness
(Pent-4-yn-1-yl)propanedinitrile is unique due to the presence of both a nitrile and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .
Propiedades
Número CAS |
106814-30-6 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-pent-4-ynylpropanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-2-3-4-5-8(6-9)7-10/h1,8H,3-5H2 |
Clave InChI |
LJUDBPKOJCBTOW-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















